Ethyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of catalysts, solvents, and specific reaction conditions to achieve the desired product. Industrial production methods may utilize greener and more sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Coupling Reactions: Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds in quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Potential for use in biological assays and studies due to its unique structure.
Industry: Can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinolines typically exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its metal-chelating properties.
Quinoline-8-thiol: Used in the synthesis of metal complexes.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Exhibits unique photophysical properties.
Properties
Molecular Formula |
C26H24N2O4S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-5-32-26(30)23-15(2)16(3)33-25(23)28-24(29)20-14-22(17-9-8-10-18(13-17)31-4)27-21-12-7-6-11-19(20)21/h6-14H,5H2,1-4H3,(H,28,29) |
InChI Key |
OTVDWZSPIQNDOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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